3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of flavones Flavones are a group of naturally occurring compounds known for their diverse biological activities
Preparation Methods
The synthesis of 3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with naphthalene-2-carbaldehyde in the presence of a base, followed by cyclization to form the chromenone ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its luminescent properties. It can be used to detect specific biomolecules or monitor biological processes.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as photochromic materials that change color upon exposure to light
Mechanism of Action
The mechanism of action of 3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as flavones and naphthopyrans.
Flavones: These compounds share a similar chromenone structure but may have different substituents on the aromatic rings. Examples include 3-hydroxyflavone and 2-(4-chlorophenyl)-3-hydroxyflavone.
Naphthopyrans: These compounds contain a naphthalene ring fused to a pyran ring. They are known for their photochromic properties and are used in various photonic devices.
The uniqueness of this compound lies in its specific combination of a naphthalene ring and a chromenone structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O4/c26-23(18-10-9-16-5-1-2-6-17(16)13-18)15-28-19-11-12-21-20-7-3-4-8-22(20)25(27)29-24(21)14-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJTJYZHKHCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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